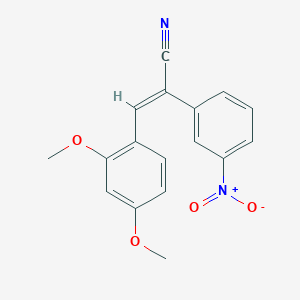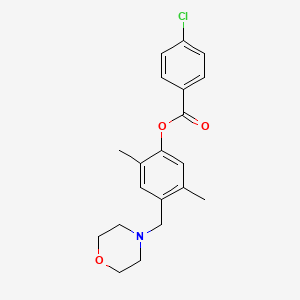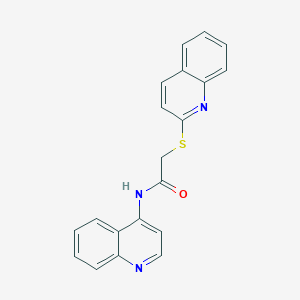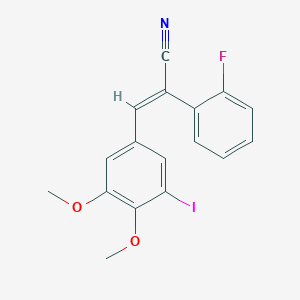
3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile
Descripción general
Descripción
3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile, also known as DMAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAPA is a member of the acrylonitrile family and has a molecular weight of 311.3 g/mol.
Aplicaciones Científicas De Investigación
3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been studied extensively for its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. In materials science, 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been used as a building block for the synthesis of novel polymers and dendrimers. In organic synthesis, 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been used as a catalyst for various reactions, including Michael additions, aldol reactions, and Knoevenagel condensations. In medicinal chemistry, 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been studied for its potential as an anticancer agent, with promising results in vitro.
Mecanismo De Acción
The mechanism of action of 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile as an anticancer agent is not fully understood. However, studies have shown that 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are key enzymes in the apoptotic pathway. 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile also inhibits the expression of Bcl-2, which is an anti-apoptotic protein that is overexpressed in many cancer cells.
Biochemical and Physiological Effects
3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to have minimal toxicity in vitro, with an LD50 of greater than 5000 mg/kg in rats. In addition, 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to have low cytotoxicity towards normal cells, making it a promising candidate for further development as an anticancer agent. 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile in lab experiments is its ease of synthesis and purification. 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. One area of interest is the development of new synthetic routes for 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile and its derivatives. Another area of interest is the further investigation of 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile's anticancer properties, including its mechanism of action and potential for in vivo efficacy. Additionally, the potential applications of 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile in materials science and organic synthesis warrant further exploration.
Propiedades
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-16-7-6-13(17(10-16)23-2)8-14(11-18)12-4-3-5-15(9-12)19(20)21/h3-10H,1-2H3/b14-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIMNWDYHFLCME-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(3-bromo-4-methylphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3606909.png)
![5-(3,4-dimethoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3606917.png)
![4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide](/img/structure/B3606923.png)
![7-(3-bromobenzyl)-8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3606943.png)
![7-(difluoromethyl)-N-(2-furylmethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3606951.png)


![ethyl 4-{[(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B3606974.png)

![2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3606993.png)
![3-[5-(4-bromophenyl)-2-furyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B3606999.png)
![3-[2-(benzyloxy)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3607006.png)
![2-{2-bromo-4-[2-cyano-2-(3-nitrophenyl)vinyl]-6-methoxyphenoxy}-N-phenylacetamide](/img/structure/B3607020.png)
![{2-bromo-4-[2-cyano-2-(3-nitrophenyl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B3607023.png)